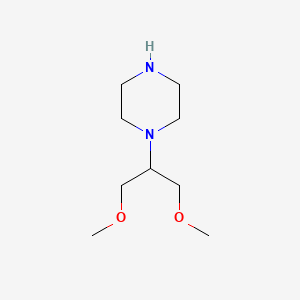

![molecular formula C24H18FN3 B2426843 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-01-4](/img/structure/B2426843.png)

3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives like 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves various methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the synthesis of pyrrolo[3,4-c]quinolin-3,4-diones involves the reaction of diketene, isatin, and primary amines in ethanol in the presence of pyrazole .Molecular Structure Analysis

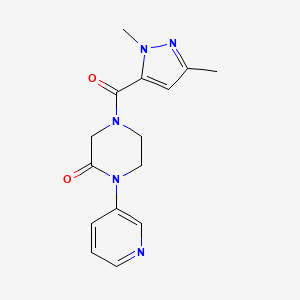

The this compound molecule contains a total of 53 bond(s) including 32 non-H bond(s), 27 multiple bond(s), 3 rotatable bond(s), 27 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 Pyrazole(s) and 1 Pyridine(s) .Chemical Reactions Analysis

Quinoline derivatives like this compound are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against the typical drugs in the market .Scientific Research Applications

Quinoline and its derivatives, including the specific compound 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, hold significant interest in scientific research due to their versatile applications. These compounds are known for their role in medicinal chemistry, optoelectronic materials, and as corrosion inhibitors among other uses.

Medicinal Chemistry Applications

Quinoline derivatives are extensively studied in medicinal chemistry for their broad spectrum of biological activities. These compounds are integral in the development of new therapeutic agents for treating various diseases. For example, quinoxalines and their analogs have been investigated for antitumoral properties and as catalyst ligands in pharmaceutical applications (Aastha Pareek and Dharma Kishor, 2015). Furthermore, quinazolines and pyrimidines are known for their significant roles in optoelectronic devices due to their luminescent properties, indicating their potential in electronic and luminescent applications (G. Lipunova et al., 2018).

Corrosion Inhibition

The chemical properties of quinoline derivatives make them effective as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals against corrosion, highlighting their industrial importance (C. Verma et al., 2020).

Optoelectronic Applications

The structural modification of quinoline and quinazoline compounds allows for the creation of novel materials for optoelectronic applications. These include organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for the development of new optoelectronic materials, demonstrating the versatility of quinoline derivatives in technological advancements (G. Lipunova et al., 2018).

Mechanism of Action

While the specific mechanism of action for 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is not explicitly mentioned in the available data, quinoline derivatives are known to inhibit various enzymes . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

properties

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPURYSTYWASQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

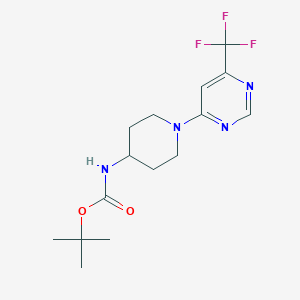

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2426768.png)

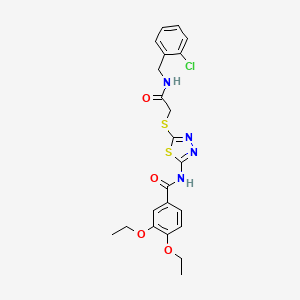

![4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2426770.png)

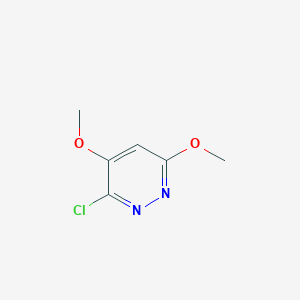

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-methylbenzamide](/img/structure/B2426771.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)

![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)

![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)

![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)